(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone: . This compound features a benzo[d]thiazole ring system substituted with a methoxy group and a piperazine ring, which is further linked to a 5-methylisoxazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzo[d]thiazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance the efficiency and safety of the chemical reactions involved.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: : The piperazine ring can be reduced to form a piperidine derivative.
Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of a hydroxyl group at the methoxy position.
Reduction: : Formation of a piperidine derivative from the piperazine ring.
Substitution: : Various substituted isoxazole derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential anti-inflammatory and antiviral properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Potential use in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological effects.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the benzo[d]thiazole and piperazine rings. Similar compounds include:
Benzo[d]thiazole derivatives: : These compounds share the benzo[d]thiazole core but may have different substituents.
Piperazine derivatives: : These compounds contain the piperazine ring but lack the benzo[d]thiazole moiety.
Isoxazole derivatives: : These compounds feature the isoxazole ring but may have different substituents.
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11-9-14(19-24-11)16(22)20-5-7-21(8-6-20)17-18-13-4-3-12(23-2)10-15(13)25-17/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYQARBBCPSIQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.